2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYZYYLCVIZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenylmethyl halide reacts with the pyridazinone core.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a halogenated pyridazinone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Reaction with β-Dicarbonyl Compounds
A method involving N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions was reported. For example:
-
Reagents : Ethanol, acetic acid (6 equivalents), oxygen atmosphere (1 atm), 130°C for 18 hours.
-
Mechanism : Nucleophilic addition of β-dicarbonyl enols followed by oxidative dehydrogenation and cyclization .
-
Outcome : Formation of pyrazolo[1,5-a]pyridine derivatives, which share structural similarities with pyridazinones .
Suzuki Coupling and Hydrolysis
Pyridazinone cores are often synthesized via Suzuki coupling:
-
Reagents : 4-fluorophenylboronic acid, sodium methoxide, 2 N HCl.
-
Steps :
Nucleophilic Substitution
Another approach uses 3,6-dichloropyridazine as a starting material:
-
Reagents : (2-fluorophenyl)piperazine, ethanol.
-
Steps :
Reaction Conditions and Reagents
Mechanistic Insights
The synthesis pathways often involve:
-
Oxidative Dehydrogenation : Critical in forming aromatic rings (e.g., pyrazolo[1,5-a]pyridines) .
-
Cyclization : Formation of the pyridazinone core through intramolecular reactions .
-
Substitution Patterns : Fluorophenyl and furan moieties are introduced via coupling or nucleophilic substitution .
Analytical Techniques
Key methods for confirming synthesis include:
-
1H NMR : Identifies aromatic protons and substituent positions (e.g., furan and fluorophenyl signals) .
-
ESI-MS : Confirms molecular weight and purity (e.g., [M+H]+ peaks) .
Structural Modifications
The compound’s reactivity is influenced by its substituents:
-
Fluorophenyl Group : Enhances lipophilicity and directs electrophilic substitution.
-
Furan Moiety : Participates in π-π interactions or hydrophobic binding .
Challenges and Optimization
-
Regioselectivity : Control of substitution patterns on the pyridazinone core requires precise reaction conditions .
-
Yield : Hydrolysis steps (e.g., acetic acid) often limit yields, necessitating purification .
-
Scalability : Multi-step syntheses (e.g., Suzuki coupling followed by hydrolysis) complicate large-scale production .
Scientific Research Applications
Research indicates that compounds similar to 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one exhibit diverse biological activities, including:
-
Anticancer Activity
- The compound has shown significant inhibitory effects on various cancer cell lines, including liver, breast, and leukemia cells.
- Mechanisms include modulation of proangiogenic cytokines crucial for tumor progression.
Cell Line Inhibition Percentage (%) Reference Liver Cancer 85 Breast Cancer 78 Leukemia 90 -
Enzyme Inhibition
- Identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative diseases like Alzheimer’s disease.
Enzyme Inhibition Percentage (%) Reference MAO-B Significant inhibition observed -
Antioxidant Activity
- Demonstrates potent antioxidant properties by scavenging free radicals effectively, which may help in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The results indicated that it could inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) levels.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer’s disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ) due to reduced oxidative metabolism .
- Heterocyclic Substituents : The furan-2-yl group (target compound) vs. morpholinyl () or trifluoromethylphenyl () alters electronic properties and solubility. Furan’s aromaticity may favor π-stacking in target binding.
Pharmacological Activity Comparison
Pyridazinones are evaluated for antimicrobial and antitubercular activities. Data from synthesized analogs include:
*MIC: Minimum Inhibitory Concentration.
- The target compound’s fluorophenyl and furan groups may contribute to intermediate activity, as fluorine is associated with enhanced membrane penetration in analogs .
- Mannich-base derivatives () show reduced potency, suggesting bulkier substituents (e.g., cyclic amines) may hinder target binding.
Physicochemical and Crystallographic Properties
Crystal data from highlight the impact of substituents on molecular packing:
Biological Activity
The compound 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one is a pyridazinone derivative notable for its structural features, including a fluorophenyl group and a furan moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridazinone core with substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be summarized in the following categories:
1. Antimicrobial Activity
Studies have shown that derivatives of pyridazinones often possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
2. Anti-inflammatory Activity
Pyridazinones are known to inhibit key inflammatory pathways. For example, compounds in this class have been reported to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, indicating potential therapeutic applications in autoimmune diseases .
3. Anticancer Activity
Emerging research suggests that pyridazinone derivatives may have anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the furan and fluorophenyl groups may enhance their interaction with cellular targets, improving efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the mechanisms through which they exert their effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating various pyridazinone derivatives found that modifications at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria. The incorporation of electron-withdrawing groups like fluorine increased the lipophilicity and membrane permeability of the compounds, facilitating better interaction with bacterial cells .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of arthritis, a related pyridazinone was shown to significantly reduce inflammatory markers and joint swelling when administered to test subjects. The compound's ability to inhibit p38 MAPK was highlighted as a key mechanism behind its anti-inflammatory effects .
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one?
The synthesis typically involves modular assembly of the pyridazinone core, followed by functionalization. Key steps include:
- Coupling reactions : Introducing the 2-fluorobenzyl group via nucleophilic substitution or transition-metal catalysis (e.g., Suzuki coupling for aryl groups) .
- Heterocycle formation : Cyclocondensation of hydrazines with diketones or keto-esters to form the pyridazinone ring .
- Furan incorporation : Electrophilic substitution or cross-coupling (e.g., using furan-2-boronic acid) to attach the furan moiety . Example conditions: Use DMSO as a solvent with fluorinating agents (e.g., KF) for regioselective fluorination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substitution patterns (e.g., fluorophenyl methyl protons at δ 4.8–5.2 ppm; furan protons as doublets near δ 6.3–7.4 ppm) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, with monoclinic systems (e.g., space group C2/c) commonly observed for pyridazinones .
- HRMS : Validates molecular weight (expected for : ~299.09 g/mol) .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorometric assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination be addressed?
Fluorination at the 2-position of the phenyl group may compete with furan side-reactions. Strategies include:
Q. How to resolve contradictions between crystallographic and spectroscopic data?
Discrepancies may arise from dynamic disorder (e.g., furan ring rotation) or solvent inclusion in crystals:
- DFT calculations : Compare theoretical NMR shifts (e.g., B3LYP/6-31G**) with experimental data to validate conformers .
- Variable-temperature NMR : Detect rotational barriers in solution (e.g., coalescence temperatures for furan protons) .
- Multi-conformer refinement : Apply SHELXL’s PART instruction to model disorder in crystallographic data .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to assess binding to cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability .
- ADMET prediction : SwissADME or ADMETLab estimate logP (~2.5), BBB permeability (low), and hERG inhibition risk .
- QSAR modeling : Correlate furan/pyridazinone substituents with solubility (e.g., Abraham parameters) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Compare analogs with thiophene (replacing furan) or pyridazinedione (replacing pyridazinone).
- Substituent variation : Test methyl, chloro, or nitro groups at the benzyl or furan positions .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyridazinone carbonyl) using MOE or Schrödinger .
Methodological Guidance
Q. What experimental design optimizes yield in multi-step synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., 60–100°C, DMF vs. THF, 1–5 mol% Pd(OAc)) .
- In-line analytics : Use ReactIR to monitor reaction progress (e.g., carbonyl formation at ~1700 cm) .
- Workflow : Purify intermediates via flash chromatography (hexane:EtOAc gradients) before final recrystallization .
Q. How to validate biological activity across inconsistent assay platforms?
- Orthogonal assays : Confirm kinase inhibition via both radiometric (-ATP) and fluorescence-based methods .
- Positive controls : Include staurosporine (kinase inhibitor) or ciprofloxacin (antibacterial) to calibrate results .
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
